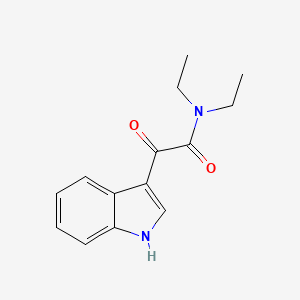

N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-16(4-2)14(18)13(17)11-9-15-12-8-6-5-7-10(11)12/h5-9,15H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOOWHAYSBIVFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide typically begins with indole and acetamide as starting materials. The process involves several steps:

Formation of the Indole Derivative: Indole is reacted with an appropriate acylating agent to introduce the acetamide group at the 3-position of the indole ring.

N,N-Diethylation: The intermediate product is then subjected to N,N-diethylation using diethylamine under controlled conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction parameters such as temperature, pressure, and reaction time.

Purification Steps: The crude product is purified using techniques like recrystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The indole ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

Oxidation Products: Indole-3-carboxylic acid derivatives.

Reduction Products: Indole-3-ethanol derivatives.

Substitution Products: Halogenated indole derivatives, nitroindole derivatives.

Scientific Research Applications

Medicinal Chemistry

Indole derivatives, including N,N-diethyl-2-(1H-indol-3-yl)-2-oxoacetamide, have been extensively studied for their medicinal properties. They are known to exhibit:

- Antitumor Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. Specifically, derivatives of indole have shown promise against solid tumors such as colorectal and lung cancers . The mechanism of action often involves the inhibition of critical enzymes involved in tumor growth.

- Anti-inflammatory Effects : Indole-based compounds have been associated with anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation.

Neuropharmacological Research

The indole structure is often linked to neuropharmacological effects. Compounds like this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in pain management and neurodegenerative diseases. Studies suggest that these compounds can modulate pain perception pathways.

Antimicrobial Properties

Emerging research highlights the antimicrobial potential of this compound. The compound may disrupt bacterial cell division by targeting essential proteins, leading to cell death. This property positions it as a candidate for developing new antibiotics in an era of increasing antibiotic resistance.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Variations in substituents on the indole ring can significantly impact biological activity, allowing researchers to design more effective derivatives .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against colon cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Pain Management

In a preclinical model of neuropathic pain, this compound was shown to reduce pain sensitivity significantly. The study indicated that the compound's mechanism involved modulation of serotonin receptors, suggesting its utility in developing new analgesics.

Mechanism of Action

The mechanism by which N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide exerts its effects involves interactions with specific molecular targets:

Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.

Pathways Involved: The compound may modulate signaling pathways, enzyme activity, and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Anticancer Activity

- Compound 5r : Exhibits potent activity against HepG2 liver cancer cells (IC₅₀ = 10.56 ± 1.14 µM) by activating caspase-8 and caspase-3, inducing apoptosis via the death receptor pathway .

- D-24851 (a pyridinyl-substituted analog): Demonstrates microtubule destabilization and efficacy against multidrug-resistant tumors without neurotoxicity .

Receptor Binding and Selectivity

- Fluorinated derivative 8 : Acts as a selective CB2 receptor ligand (Kᵢ = 6.2 nM), highlighting the role of fluorinated aryl groups in receptor affinity .

- Compound 2e (N-propyl-2-(4-chlorophenyl)indol-3-yl-glyoxylamide): Binds MDM2-p53 with high affinity, suggesting a p53-dependent anticancer mechanism .

Key Research Findings and Implications

Substituent Effects : Bulky groups (e.g., adamantane) enhance cytotoxicity but may reduce solubility, while smaller alkyl/aryl groups (e.g., diethyl) balance solubility and target engagement .

Mechanistic Diversity : Indolyl-oxoacetamides act via caspase activation (apoptosis), microtubule disruption, or receptor modulation, depending on substituents .

Selectivity : Fluorinated or chlorinated aryl groups improve receptor selectivity (e.g., CB2 or MDM2-p53), whereas diethyl groups may favor broad-spectrum activity .

Biological Activity

N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an indole moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O2 |

| Molecular Weight | 232.28 g/mol |

| Structure | Chemical Structure |

The presence of the diethylamide group enhances its lipophilicity, which may influence its absorption and distribution in biological systems.

The primary mechanism of action for this compound involves its interaction with specific molecular targets. Research indicates that it functions as a tubulin polymerization inhibitor , binding to the colchicine site on tubulin. This interaction prevents microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Antitumor Activity

This compound has demonstrated significant antitumor activity, particularly against solid tumors such as colorectal and lung cancers. Studies have shown that it can inhibit tumor growth effectively in vitro and in vivo models:

- Colorectal Cancer : The compound exhibits potent cytotoxicity against colorectal cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

- Lung Cancer : Similar effects have been observed in lung cancer models, suggesting a broad-spectrum potential against various malignancies.

Neuropharmacological Effects

In addition to its antitumor properties, this compound has shown promise in neuropharmacology. Its structural similarities to other indole derivatives suggest potential applications in treating neuroinflammatory conditions:

- Neuroinflammation : The compound may interact with receptors involved in neuroinflammation, presenting a possible avenue for therapeutic development .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : A study reported that the compound induced apoptosis in HepG2 liver cancer cells through caspase-dependent pathways, highlighting its potential as an anticancer agent .

- Xenograft Models : In mouse xenograft models, treatment with this compound resulted in significant tumor size reduction compared to control groups .

- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins associated with cancer progression, further supporting its role as a therapeutic candidate .

Q & A

Q. What are the established synthetic routes for N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide?

The compound is typically synthesized via multi-step reactions involving:

- Acylation : Introduction of the 2-oxoacetamide group using acyl chlorides (e.g., oxalyl chloride) under controlled conditions (0–5°C, inert atmosphere) .

- N-Alkylation : Reaction with diethylamine or diethyl halides (e.g., diethyl sulfate) in the presence of a base (e.g., K₂CO₃) to introduce the N,N-diethyl group. Solvents like DMF or dichloromethane are commonly used .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the indole core, diethylamide protons (δ 1.1–1.3 ppm for CH₃, δ 3.4–3.6 ppm for CH₂), and ketone carbonyl (δ 190–200 ppm) .

- X-ray Crystallography : Resolves spatial arrangements of the indole and diethylamide groups. SHELX software is widely used for refinement .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₆N₂O₂) .

Q. What preliminary biological activities have been reported?

- Enzyme Inhibition : The α-ketoamide moiety may inhibit tyrosinase (linked to hyperpigmentation disorders) or proteases via covalent binding .

- Receptor Modulation : Structural analogs show affinity for serotonin receptors (5-HT), suggesting potential neurological applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

- Substituent Effects : Bromine or nitro groups on the indole ring alter electronic properties, affecting binding (e.g., 5-Bromo analogs show enhanced 5-HT affinity vs. unsubstituted derivatives) .

- Assay Conditions : Variations in cell lines (e.g., HEK-293 vs. HeLa) or enzyme sources (recombinant vs. native) impact IC₅₀ values. Standardize protocols using positive controls (e.g., kojic acid for tyrosinase) .

Q. What strategies optimize reaction yields in large-scale synthesis?

- DoE (Design of Experiments) : Systematically vary temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic acylation steps, reducing side products .

- Stability Monitoring : Use HPLC to track degradation (e.g., hydrolysis of the α-ketoamide group in aqueous media) .

Q. How can structure-activity relationship (SAR) studies guide analog design?

- Key Modifications :

- Indole Substitution : 5-Methoxy or 2-methyl groups enhance metabolic stability .

- Amide Tail : Replacing diethyl with morpholine rings improves solubility without sacrificing potency .

- Computational Modeling : Docking studies (AutoDock Vina) predict interactions with target proteins (e.g., tyrosinase’s copper-active site) .

Methodological Considerations

Q. What analytical methods validate compound stability under physiological conditions?

- pH Stability Assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, monitor degradation via LC-MS .

- Plasma Stability Tests : Use human plasma to assess esterase-mediated hydrolysis .

Q. How to address low bioavailability in preclinical studies?

- Prodrug Design : Mask the α-ketoamide as an ester (hydrolyzed in vivo) .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.